L-Valine-13C5

Metabolomics Quantitative Mass Spectrometry Stable Isotope Labeling

L-Valine-13C5 is a stable isotope-labeled essential amino acid in which all five carbon atoms are substituted with the non-radioactive carbon-13 isotope. This isotopologue retains the full biochemical activity of natural L-valine while introducing a distinct +5 Da mass shift relative to the unlabeled compound (M0 to M+5).

Molecular Formula C5H11NO2
Molecular Weight 122.110 g/mol
Cat. No. B12055125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine-13C5
Molecular FormulaC5H11NO2
Molecular Weight122.110 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1
InChIKeyKZSNJWFQEVHDMF-JRGPAWSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine-13C5 for Quantitative Mass Spectrometry and Metabolic Flux Analysis


L-Valine-13C5 is a stable isotope-labeled essential amino acid in which all five carbon atoms are substituted with the non-radioactive carbon-13 isotope . This isotopologue retains the full biochemical activity of natural L-valine while introducing a distinct +5 Da mass shift relative to the unlabeled compound (M0 to M+5) [1]. As a 13C-labeled tracer, it enables precise tracking of valine uptake, incorporation into proteins, and metabolic fate in complex biological matrices using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy .

Why L-Valine-13C5 Cannot Be Replaced by Alternative Labeled or Unlabeled Valine


Stable isotope-labeled amino acids are not generic commodities. The specific isotopic labeling pattern of L-Valine-13C5 (13C5) provides a unique mass spectrometric signature that distinguishes it from unlabeled valine (+5 Da mass shift) and from dual-labeled variants such as L-Valine-13C5,15N (+6 Da mass shift) [1]. This precise mass difference is critical for accurate quantification in metabolomics and proteomics experiments, where the resolution of isotopic peaks directly impacts data reliability. Furthermore, the 13C5 label is specifically designed for carbon-centric metabolic flux analysis (MFA), enabling the tracing of carbon skeleton rearrangements through pathways like the TCA cycle—a capability not fully addressed by 15N-labeled or partially deuterated alternatives [2]. Substitution with a different isotopologue introduces a different mass shift, potentially causing spectral overlap, compromising quantitative accuracy, and invalidating established analytical protocols.

Quantitative Differentiation of L-Valine-13C5 Against Key Comparators


Isotopic Purity of 99 atom% 13C Enables High-Sensitivity MS Detection

L-Valine-13C5 from Sigma-Aldrich is supplied with a certified isotopic purity of 99 atom% 13C . In contrast, the dual-labeled variant L-Valine-13C5,15N is offered with a lower isotopic purity of 98 atom% 13C and 98 atom% 15N . This 1% difference in carbon-13 enrichment directly impacts the signal-to-noise ratio in MS-based quantification, as a higher isotopic purity minimizes background interference from unlabeled species.

Metabolomics Quantitative Mass Spectrometry Stable Isotope Labeling

Mass Shift of M+5 Provides Optimal Resolution from Endogenous Valine

L-Valine-13C5 exhibits a mass shift of M+5 relative to unlabeled valine [1]. This is a critical differentiator from L-Valine-13C5,15N, which produces an M+6 mass shift . The M+5 shift creates a distinct isotopic envelope that is clearly resolved from the natural abundance M0 peak in MS, facilitating accurate quantitation of labeled versus unlabeled pools. The M+6 shift of the dual-labeled analog may be preferable for specific multiplexed workflows, but the M+5 shift is optimal for standard two-channel (light/heavy) relative quantification experiments.

Proteomics Metabolic Flux Analysis Mass Spectrometry

Validated for In Vivo Metabolic Flux Analysis of Valine Tracing

L-Valine-13C5 has been empirically validated in peer-reviewed studies for in vivo metabolic flux analysis. In a study tracing the metabolism of branched-chain amino acids (BCAAs) in a mouse model of methylmalonic acidemia (MMA), the use of [15N, 13C5]valine enabled the quantification of labeled M6 valine in liver, muscle, and plasma tissues [1]. Furthermore, a separate study used Valine-13C5 to construct a flux model in mouse dermal fibroblasts, demonstrating its utility in mapping carbon flow through metabolic networks [2].

In Vivo Metabolism BCAA Metabolism Isotope Tracing

High Chemical Purity of 97% (CP) Minimizes Off-Target Effects

The Sigma-Aldrich product specification for L-Valine-13C5 includes a chemical purity assay of 97% (CP) . In comparison, the dual-labeled variant L-Valine-13C5,15N is offered at a lower chemical purity of 95% (CP) . While both are suitable for research, the 2% higher purity of the 13C5-only isotopologue reduces the potential for confounding effects from structurally related impurities in sensitive cell culture or enzymatic assays.

Cell Culture Biochemical Assays Amino Acid Metabolism

Optimal Applications for L-Valine-13C5 in Academic and Industrial Research


Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

L-Valine-13C5 is a core reagent for SILAC-based quantitative proteomics. Its M+5 mass shift provides a clear isotopic signature for the 'heavy' labeled proteome, enabling accurate relative quantification of protein expression across different experimental conditions when compared to cells grown in 'light' (unlabeled) L-valine. The high isotopic purity of 99 atom% 13C minimizes spectral overlap with the endogenous valine pool, ensuring precise ratio determination [1].

Metabolic Flux Analysis (MFA) of Branched-Chain Amino Acid Catabolism

This isotopologue is uniquely suited for 13C-metabolic flux analysis to map the fate of valine carbon skeletons. As demonstrated in published in vivo studies [1], L-Valine-13C5 allows researchers to trace the conversion of valine into downstream metabolites, such as propionyl-CoA and methylmalonyl-CoA, and to quantify flux through the TCA cycle. The exclusive carbon labeling provides high-resolution data on carbon rearrangements that would be obscured by 15N or deuterium labels [2].

Quantitative LC-MS/MS Metabolomics as an Internal Standard

L-Valine-13C5 serves as an ideal internal standard (IS) for the absolute quantification of valine in biological samples (e.g., plasma, tissue, cell lysates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its +5 Da mass difference ensures complete chromatographic co-elution with endogenous valine while providing a distinct MRM transition, thereby correcting for matrix effects and variations in ionization efficiency that would otherwise compromise quantitative accuracy .

Tracer Studies in Plant and Microbial Metabolism

The compound's utility extends to isotope-guided metabolomics in plants and microorganisms. For example, valine-13C5 has been used to elucidate divergent biosynthetic pathways for flavor precursors in chives [3]. Its isotopic signature allows for untargeted tracking of valine-derived carbon incorporation into secondary metabolites, offering a powerful approach to discover novel pathways and biosynthetic routes in non-mammalian systems.

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